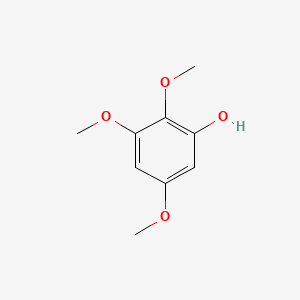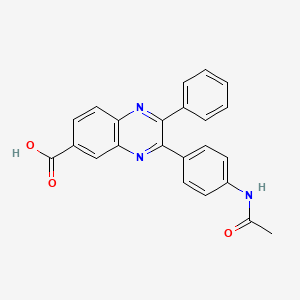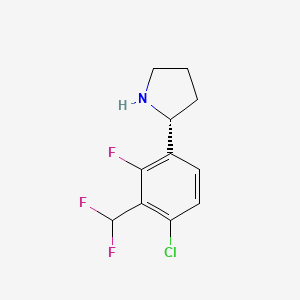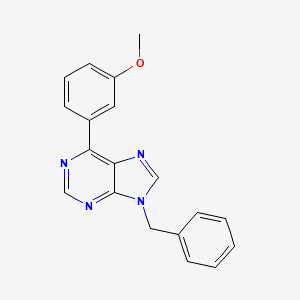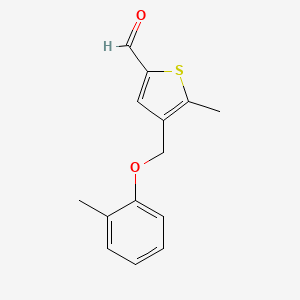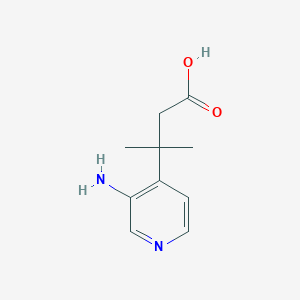
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an amino group at the 3-position and a methylbutanoic acid moiety at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with a suitable alkylating agent to introduce the methylbutanoic acid moiety. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: Lacks the methylbutanoic acid moiety.
3-(3-Nitropyridin-4-yl)-3-methylbutanoic acid: Contains a nitro group instead of an amino group.
3-(3-Hydroxypyridin-4-yl)-3-methylbutanoic acid: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid is unique due to the presence of both the amino group and the methylbutanoic acid moiety
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3-aminopyridin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,5-9(13)14)7-3-4-12-6-8(7)11/h3-4,6H,5,11H2,1-2H3,(H,13,14) |
InChI Key |
DLJCZHDZOAGGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=C(C=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


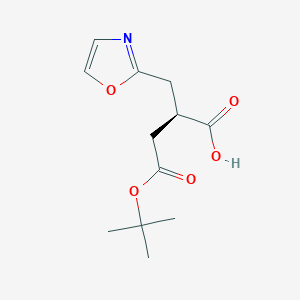
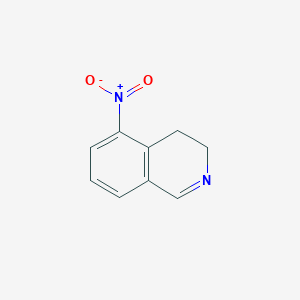

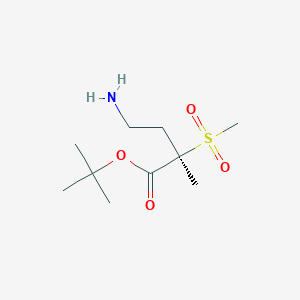
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
